molecular formula C10H16N2O B13077151 (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol

Cat. No.: B13077151
M. Wt: 180.25 g/mol
InChI Key: BBCORGKSFDBVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the pyrazole ring, along with a methanol group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. This reaction is typically carried out in the presence of a catalyst such as vitamin B1, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopentyl-3-methyl-1H-pyrazol-4-YL)methanol is unique due to the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, along with a methanol group at the 4-position. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(1-cyclopentyl-3-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-8-9(7-13)6-12(11-8)10-4-2-3-5-10/h6,10,13H,2-5,7H2,1H3

InChI Key

BBCORGKSFDBVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.